molecular formula C20H19NO4S B2636915 Ethyl 3-(3-(phenylthio)propanamido)benzofuran-2-carboxylate CAS No. 477500-96-2

Ethyl 3-(3-(phenylthio)propanamido)benzofuran-2-carboxylate

Cat. No.: B2636915
CAS No.: 477500-96-2
M. Wt: 369.44
InChI Key: LIXCUWRSJCKAIF-UHFFFAOYSA-N
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Description

Ethyl 3-(3-(phenylthio)propanamido)benzofuran-2-carboxylate is a complex organic compound that belongs to the benzofuran class of compounds.

Preparation Methods

The synthesis of Ethyl 3-(3-(phenylthio)propanamido)benzofuran-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross-coupling . This method is advantageous due to the availability of the starting compounds and the efficiency of the reaction. Another method involves the condensation reaction of O-phenylhydroxamic acids with ethyl 3-bromopropargylate, leading to the formation of benzofuran-3-carboxylate esters .

Chemical Reactions Analysis

Ethyl 3-(3-(phenylthio)propanamido)benzofuran-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or amines .

Properties

IUPAC Name

ethyl 3-(3-phenylsulfanylpropanoylamino)-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4S/c1-2-24-20(23)19-18(15-10-6-7-11-16(15)25-19)21-17(22)12-13-26-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIXCUWRSJCKAIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)CCSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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